N-ethylhydroxylamine
Overview
Description
N-ethylhydroxylamine is an organic compound characterized by the presence of an ethyl group attached to a hydroxylamine moiety. It is commonly used in various chemical processes due to its unique reactivity and functional properties. The compound is typically found as a white crystalline solid and is known for its applications in organic synthesis, where it serves as a versatile reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine hydrochloride with di-t-butyl dicarbonate in the presence of a base such as sodium carbonate, potassium carbonate, or triethylamine. The reaction product is then alkylated with an alkyl halide, followed by cleavage of the tert-butyloxycarbonyl (BOC) group using a strong acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process typically includes steps for purification and crystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-ethylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Nitrosoethane, nitroethane.
Reduction: Ethylamine.
Substitution: Various substituted hydroxylamines depending on the reactants used.
Scientific Research Applications
N-ethylhydroxylamine has a wide range of applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active compounds and can be used in the study of enzyme mechanisms.
Medicine: It is involved in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-ethylhydroxylamine involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and other proteins, through its hydroxylamine group. This interaction can lead to the formation of covalent bonds or the alteration of the target molecule’s structure and function .
Comparison with Similar Compounds
Hydroxylamine: Similar in structure but lacks the ethyl group.
Diethylhydroxylamine: Contains two ethyl groups attached to the hydroxylamine moiety.
Methoxyamine: Contains a methoxy group instead of an ethyl group
Uniqueness: N-ethylhydroxylamine is unique due to its specific reactivity profile, which is influenced by the presence of the ethyl group. This makes it particularly useful in certain synthetic applications where other hydroxylamines may not be as effective .
Properties
IUPAC Name |
N-ethylhydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO/c1-2-3-4/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUIPQNXOQMTBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211460 | |
Record name | Ethanamine, N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624-81-7 | |
Record name | N-Ethylhydroxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanamine, N-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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